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Compound of Interest

Compound Name: 5'-O-DMT-N2-DMF-dG

Cat. No.: B15598077

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N2-Dimethylformamidine-5'-O-(4,4'-

dimethoxytrityl)-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite,

commonly known as DMT-dG(dmf) phosphoramidite. It is a crucial monomer used in the

chemical synthesis of oligonucleotides, which are foundational tools in modern molecular

biology, diagnostics, and therapeutics.

Core Properties of DMT-dG(dmf) Phosphoramidite
DMT-dG(dmf) phosphoramidite is a protected form of deoxyguanosine, optimized for efficient

and high-fidelity solid-phase oligonucleotide synthesis.[1][2] The key protecting groups—

Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of

guanine, and a β-cyanoethyl group on the phosphite—ensure the correct sequence-specific

addition of the nucleotide to the growing DNA chain.[3]

Quantitative Data Summary
The fundamental quantitative data for DMT-dG(dmf) phosphoramidite are summarized in the

table below.
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Property Value Reference(s)

Molecular Formula C43H53N8O7P [3][4][5][6]

Molecular Weight 824.90 g/mol [5][6]

CAS Number 330628-04-1 [3][4][5]

Appearance White to off-white powder

Storage Condition
-20°C under an inert

atmosphere

Experimental Protocols: Solid-Phase
Oligonucleotide Synthesis
The primary application of DMT-dG(dmf) phosphoramidite is in the automated solid-phase

synthesis of DNA oligonucleotides. The synthesis cycle is a four-step process that is repeated

for each nucleotide added to the sequence.[2][7]

Detritylation (Deblocking)
Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of

the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling

reaction.

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic

acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM).

Procedure:

The deblocking solution is passed through the synthesis column containing the solid

support.

The reaction is typically complete within 1-3 minutes.

The column is then thoroughly washed with an anhydrous solvent, such as acetonitrile, to

remove the detritylation reagent and the cleaved DMT cation.
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Coupling
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the

growing oligonucleotide chain and the incoming DMT-dG(dmf) phosphoramidite.

Reagents:

DMT-dG(dmf) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

An activator solution, such as 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 2-ethylthiotetrazole

in anhydrous acetonitrile.

Procedure:

The phosphoramidite and activator solutions are simultaneously delivered to the synthesis

column.

The activator protonates the diisopropylamino group of the phosphoramidite, making it a

good leaving group and activating the phosphorus for nucleophilic attack by the 5'-

hydroxyl group.

The coupling reaction is rapid, typically achieving over 99% efficiency in 30-60 seconds.

The column is washed with acetonitrile to remove unreacted reagents.

Capping
Objective: To block any unreacted 5'-hydroxyl groups from subsequent coupling reactions,

preventing the formation of deletion mutations (n-1 sequences) in the final oligonucleotide

product.

Reagents:

Capping A: A mixture of acetic anhydride in tetrahydrofuran (THF) and a base like pyridine

or N-methylimidazole.

Capping B: A solution of 16% N-methylimidazole in THF.
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Procedure:

The capping reagents are delivered to the synthesis column to acetylate the unreacted 5'-

hydroxyl groups.

This reaction is typically completed in about 30 seconds.

The column is then washed with acetonitrile.

Oxidation
Objective: To stabilize the newly formed phosphite triester linkage by oxidizing the trivalent

phosphorus (P(III)) to a more stable pentavalent phosphate triester (P(V)).

Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.

Procedure:

The oxidizing solution is passed through the column.

The oxidation is very fast, usually completed in about 30 seconds.

The column is washed with acetonitrile to remove the oxidizing agent and prepare for the

next synthesis cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the

solid support and all protecting groups removed.

Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated

ammonium hydroxide.

Deprotection:

The β-cyanoethyl protecting groups on the phosphate backbone are removed by β-

elimination in the presence of a mild base.
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The N2-dimethylformamidine (dmf) group on the guanine base is also removed. A key

advantage of the dmf group over the traditional isobutyryl (iBu) group is its lability, which

allows for significantly faster deprotection.[3]

Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 2 hours or 65°C

for 1 hour.

Rapid Deprotection: For even faster deprotection, a mixture of ammonium hydroxide

and methylamine (AMA) can be used, reducing the time to as little as 10 minutes at

65°C.[3]

If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can

be cleaved post-synthesis using an aqueous acid solution.

Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis

using phosphoramidite chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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